

Spectroscopic Profile of N,N'-Diisopropylethylenediamine: A Technical Guide

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Compound of Interest

Compound Name: *N,N-Diisopropylethylenediamine*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for N,N'-Diisopropylethylenediamine, a crucial building block in organic synthesis and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and quality control.

Spectroscopic Data Summary

The empirical formula for N,N'-Diisopropylethylenediamine is C₈H₂₀N₂, with a molecular weight of 144.26 g/mol .^[1] Its structure is characterized by an ethylenediamine backbone with isopropyl groups attached to each nitrogen atom. This unique structure gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of N,N'-Diisopropylethylenediamine in solution.

¹H NMR Data

Protons	Chemical Shift (δ) ppm	Multiplicity	Integration
-CH(CH ₃) ₂	~1.03	Doublet	12H
-CH(CH ₃) ₂	~2.75	Septet	2H
-NH-CH ₂ -CH ₂ -NH-	~2.59	Singlet	4H
-NH-	~1.33	Singlet (broad)	2H

¹³C NMR Data

Carbon	Chemical Shift (δ) ppm
-CH(CH ₃) ₂	~22.8
-CH(CH ₃) ₂	~48.7
-NH-CH ₂ -CH ₂ -NH-	~46.9

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N,N'-Diisopropylethylenediamine is characterized by the following absorption bands:

Vibrational Mode	Wavenumber (cm ⁻¹)
N-H Stretch	3280
C-H Stretch	2965, 2930, 2870
N-H Bend	1590
C-N Stretch	1130

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For N,N'-Diisopropylethylenediamine, electron ionization (EI) is a common technique.

m/z	Relative Intensity (%)	Proposed Fragment
144	~5	[M] ⁺ (Molecular Ion)
129	~15	[M - CH ₃] ⁺
101	~30	[M - C ₃ H ₇] ⁺
72	100	[CH(CH ₃) ₂ NHCH ₂] ⁺
58	~40	[CH ₂ NHCH(CH ₃) ₂] ⁺
44	~60	[CH ₂ NH ₂] ⁺
30	~50	[CH ₂ NH ₂] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- A sample of N,N'-Diisopropylethylenediamine (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is accurately weighed and dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃).
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).
- ¹H NMR:
 - Pulse Sequence: A standard single-pulse sequence.

- Number of Scans: 16-64 scans for a clear spectrum.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- ^{13}C NMR:
 - Pulse Sequence: A standard proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-220 ppm.

Data Processing:

- The raw data (Free Induction Decay - FID) is Fourier transformed.
- The resulting spectrum is phased and baseline corrected.
- Chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integration of the peaks in the ^1H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation:

- For Attenuated Total Reflectance (ATR)-FTIR, a drop of the liquid sample is placed directly onto the ATR crystal.

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- A background spectrum of the clean, empty ATR crystal is recorded.
- The sample spectrum is then recorded.
- Spectral Range: $4000\text{-}400\text{ cm}^{-1}$.
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Processing:

- The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- The spectrum is baseline corrected.
- Peak picking is performed to identify the wavenumbers of the absorption bands.

Mass Spectrometry (MS)

Sample Introduction:

- The sample can be introduced directly into the ion source via a heated probe or through a gas chromatograph (GC) for separation from any impurities.

Data Acquisition:

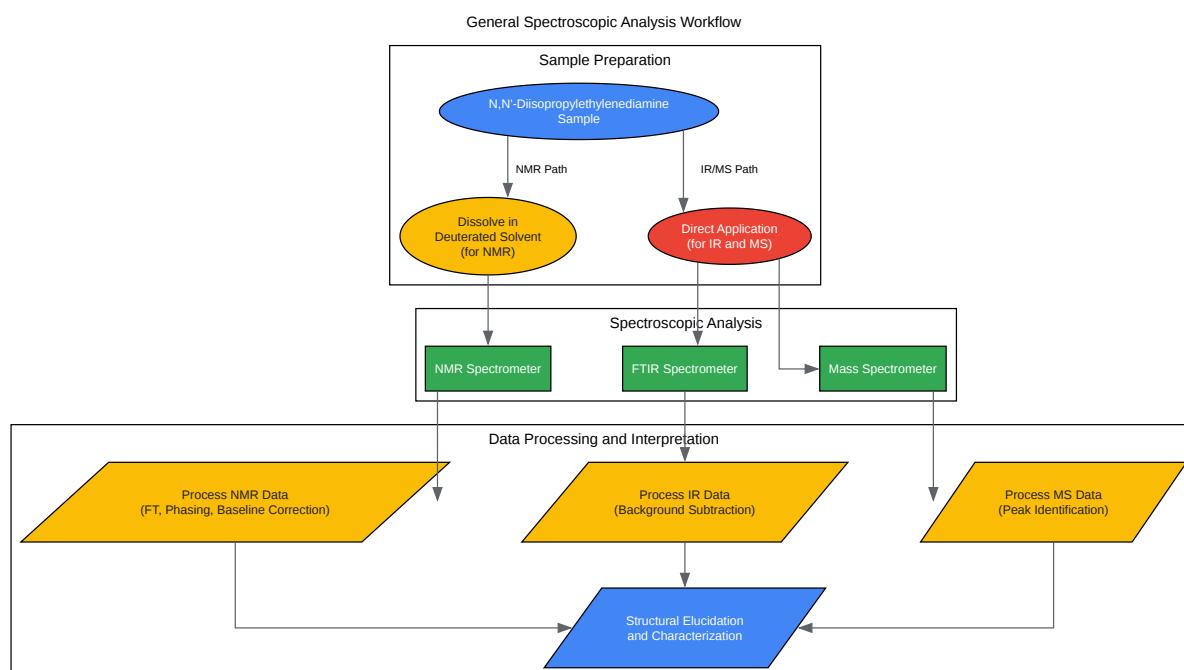
- Instrument: A mass spectrometer with an electron ionization (EI) source.
- Ionization Energy: Typically 70 eV.
- Mass Range: $\text{m/z } 10\text{-}200$.
- Scan Speed: A scan speed appropriate for the introduction method is used (e.g., 1-2 scans/second for GC-MS).

Data Processing:

- The acquired mass spectrum shows the relative abundance of different ions as a function of their mass-to-charge ratio (m/z).
- The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

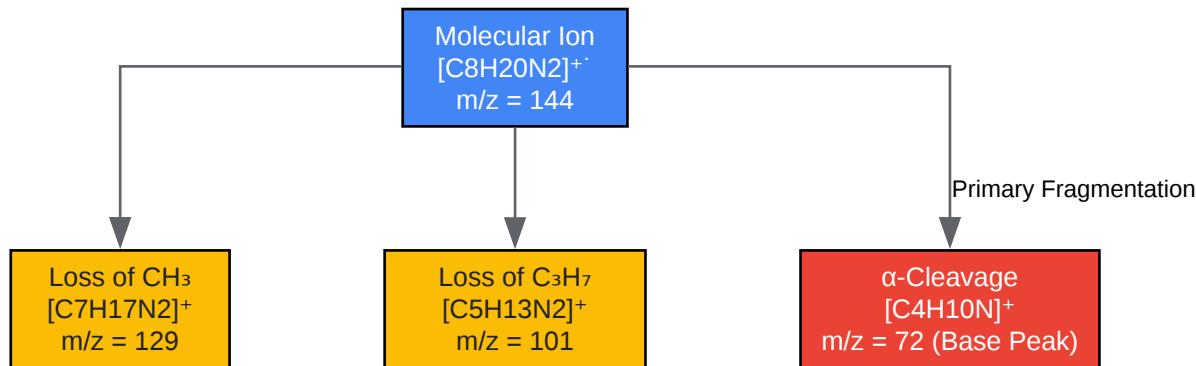
Visualizations

The following diagrams illustrate key experimental workflows.

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Caption: Workflow for Spectroscopic Analysis.

Key Mass Spectrometry Fragmentation Pathway

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Caption: MS Fragmentation of N,N'-Diisopropylethylenediamine.

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References

- 1. N,N -Diisopropylethylenediamine 99 4013-94-9 [sigmaaldrich.com]
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